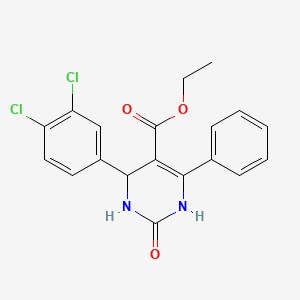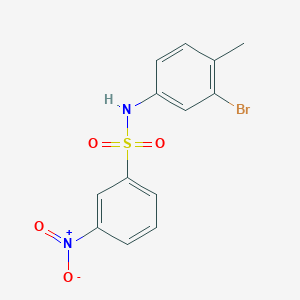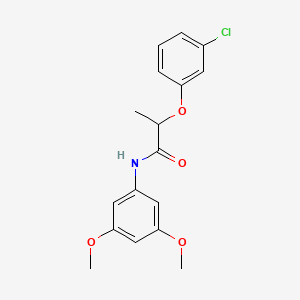![molecular formula C16H23ClN2O5 B4077940 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4077940.png)
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine oxalate
説明
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine oxalate, commonly known as CDMPEP, is a chemical compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用機序
CDMPEP acts as a competitive antagonist of the 5-HT1A receptor, which means that it binds to the same site as the natural ligand serotonin and prevents its activation. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways. CDMPEP also acts as an inhibitor of the monoamine oxidase enzyme, which leads to an increase in the levels of neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and Physiological Effects
CDMPEP has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to enhance the effects of antidepressant drugs such as fluoxetine and imipramine. CDMPEP has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood, anxiety, and stress.
実験室実験の利点と制限
CDMPEP has several advantages for use in lab experiments. It is a highly selective antagonist of the 5-HT1A receptor, which means that it does not interact with other receptors in the brain. It is also a potent inhibitor of the monoamine oxidase enzyme, which makes it useful for studying the effects of neurotransmitter modulation on behavior. However, CDMPEP has some limitations as well. It has poor solubility in water, which makes it difficult to administer in certain experiments. It also has a short half-life, which means that its effects are relatively short-lived.
将来の方向性
There are several future directions for the use of CDMPEP in scientific research. One area of interest is the study of its effects on neuroinflammation, which has been implicated in the development of various neurological disorders. CDMPEP has also been found to have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the study of its effects on neuroplasticity, which is the ability of the brain to adapt and change in response to environmental stimuli. Overall, CDMPEP has the potential to be a valuable tool for studying the neurobiological mechanisms underlying various psychiatric and neurological disorders.
Conclusion
In conclusion, CDMPEP is a chemical compound that has been extensively used in scientific research due to its ability to modulate the activity of certain neurotransmitters in the brain. It has been found to be a potent and selective antagonist of the 5-HT1A receptor and an inhibitor of the monoamine oxidase enzyme. CDMPEP has various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the use of CDMPEP in scientific research, including the study of its effects on neuroinflammation, drug addiction, and neuroplasticity.
科学的研究の応用
CDMPEP has been extensively used in scientific research due to its ability to modulate the activity of certain neurotransmitters in the brain. It has been found to be a potent and selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. CDMPEP has also been shown to act as an inhibitor of the monoamine oxidase enzyme, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
特性
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.C2H2O4/c1-11-9-13(10-12(2)14(11)15)18-8-7-17-5-3-16-4-6-17;3-1(4)2(5)6/h9-10,16H,3-8H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWPNHZCSGPQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077864.png)
![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)
![N-(5-benzoyl-2-hydroxybenzyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077879.png)


![1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4077899.png)
![N-allyl-N-[2-(4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077901.png)

![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide](/img/structure/B4077919.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077925.png)
![2-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077928.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4077939.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4077952.png)
amine hydrochloride](/img/structure/B4077959.png)